molecular formula C13H11Cl2N3O3S B2531273 Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946313-65-1

Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2531273
CAS No.: 946313-65-1
M. Wt: 360.21
InChI Key: PNFNNAQJGVQRIW-UHFFFAOYSA-N
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Description

Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative featuring a 3,4-dichlorophenyl group linked via a 2-oxoethyl chain. The compound’s structure integrates a carbamate moiety at the thiazole-2-yl position, distinguishing it from urea or hydrazide derivatives commonly observed in similar compounds. Its molecular formula is inferred as C₁₄H₁₂Cl₂N₃O₃S, with a molecular weight of approximately 381.24 g/mol (calculated).

Properties

IUPAC Name

methyl N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c1-21-13(20)18-12-17-8(6-22-12)5-11(19)16-7-2-3-9(14)10(15)4-7/h2-4,6H,5H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFNNAQJGVQRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 3,4-dichloroaniline with a thiazole derivative. The process begins with the formation of an intermediate by reacting 3,4-dichloroaniline with a suitable thiazole precursor under controlled conditions. This intermediate is then subjected to further reactions to introduce the carbamate group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research in drug development. Notably:

  • Antitumor Activity : Research indicates that compounds containing thiazole rings possess notable antitumor properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in tumor cells.
  • Enzyme Inhibition : Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate may inhibit specific enzymes involved in cancer metabolism or signaling pathways. The presence of the dichlorophenyl group enhances binding affinity to these targets.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of carbamate compounds can exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory cell infiltration.

In Vitro Studies

A study demonstrated that this compound exhibited nanomolar activity against various human cancer cell lines, including breast and ovarian cancer cells. This suggests a broad-spectrum antitumor potential.

Structure-Activity Relationship (SAR)

Investigations into similar thiazole-containing compounds have revealed that modifications at the phenyl group significantly influence their biological activity. The introduction of halogen atoms, such as fluorine or chlorine, has been shown to enhance potency by improving lipophilicity and receptor binding.

Animal Models

In preclinical trials using murine models, administration of the compound resulted in a significant reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

The compound’s structural analogs can be categorized based on:

  • Phenyl ring substituents (e.g., chloro, fluoro, methoxy, trifluoromethyl).
  • Core functional groups (e.g., carbamate, urea, hydrazide).
Table 1: Key Structural Features of Analogs
Compound Name/ID Substituents on Phenyl Ring Functional Group Molecular Weight (g/mol)
Target Compound 3,4-Dichloro Carbamate ~381.24
Methyl (4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate 2-Methoxy Carbamate 321.35
1-(3,4-Dichlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11g) 3,4-Dichloro Urea 534.2
2-{2-(3,4-Dichlorophenyl)-2-oxoethylamino}thiazol-4(5H)-one 3,4-Dichloro Thiazol-4(5H)-one Not reported
N-((trans)-4-((4-Amino-5-(2,6-dichlorobenzoyl)thiazol-2-yl)amino)cyclohexyl)-2-methylpropane-1-sulfonamide (1) 2,6-Dichloro Sulfonamide Not reported

Key Observations :

  • The target compound’s carbamate group contrasts with urea (e.g., 11g) or sulfonamide (e.g., compound 1 in ) moieties in analogs. Carbamates generally exhibit enhanced metabolic stability compared to ureas .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Yield (%) ESI-MS [M+H]+ (m/z)
Target Compound Not reported Not reported Not available
11g (urea analog) Not reported 87.5 534.2
Methyl (2-methoxyphenyl analog) Not reported Not reported 321.35
Thiazol-4(5H)-one analog Not reported Not reported Not available

Notes:

  • Yields for urea derivatives (e.g., 11g: 87.5%) suggest efficient synthetic routes for such compounds .
  • The absence of data for the target compound highlights a gap in published literature, necessitating further experimental characterization.
Anticancer Activity:
  • Thiazole derivatives with hydrazide groups (e.g., compound 7b in ) showed IC₅₀ = 1.61 μg/mL against HepG-2 cells, indicating potent anticancer activity. The carbamate group in the target compound may modulate similar pathways but with differing potency .
Enzyme Inhibition:
  • A thiazol-4(5H)-one analog () was evaluated for aromatase inhibition, though specific data are unreported. The carbamate group’s electron-withdrawing properties could enhance binding to enzyme active sites compared to ureas.

Biological Activity

Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, identified by its CAS number 946313-65-1, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on the latest research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H11Cl2N3O3SC_{13}H_{11}Cl_2N_3O_3S, with a molecular weight of 360.2 g/mol. The structure features a thiazole ring, which is known for its biological relevance, particularly in medicinal chemistry. The presence of the 3,4-dichlorophenyl group suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to methyl carbamate have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the anticancer activity of several thiazole derivatives against A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines. It was found that certain derivatives significantly reduced cell viability, with Caco-2 cells showing higher susceptibility compared to A549 cells. For example, one derivative decreased Caco-2 viability by approximately 39.8% at a concentration of 100 µM .
  • Structure-Activity Relationship :
    • Research into the structure-activity relationship (SAR) of thiazole compounds has shown that modifications on the thiazole ring can enhance anticancer activity. For instance, the incorporation of specific substituents on the thiazole ring improved potency against Caco-2 cells .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their effects may involve induction of apoptosis and inhibition of cell proliferation pathways. Some studies suggest that these compounds can modulate key signaling pathways involved in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, methyl carbamate derivatives have shown promising antimicrobial activity:

  • Antibacterial Studies :
    • Thiazole derivatives have been tested against various bacterial strains, demonstrating significant antibacterial effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
  • Comparison with Standard Antibiotics :
    • In comparative studies, certain thiazole derivatives exhibited activity comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .

Data Summary Table

Biological Activity Cell Line/Organism Effectiveness (% Viability Reduction) Reference
AnticancerA549Not significant
AnticancerCaco-239.8%
AntimicrobialVarious BacteriaModerate to high effectiveness

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how do reaction parameters influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of thiazole intermediates and carbamate formation. Key steps include:

  • Intermediate preparation : Coupling 3,4-dichloroaniline with a bromoacetyl-thiazole precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Carbamate introduction : Reacting the intermediate with methyl chloroformate in dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Optimization : Supercritical CO₂ has been shown to enhance selectivity in carbamate formation by reducing solvent polarity .
    • Critical Parameters : Temperature control (<5°C during carbamate coupling), solvent choice (polar aprotic solvents for cyclization), and stoichiometric ratios (1.2:1 excess of methyl chloroformate) are essential for >70% yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks for the thiazole ring (δ 7.2–7.8 ppm for aromatic protons), carbamate carbonyl (δ 165–170 ppm), and dichlorophenyl group (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~385.02) and fragmentation patterns (e.g., loss of CO₂ from the carbamate group) .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How does the compound’s structural complexity influence its solubility and formulation for in vitro assays?

  • Solubility Challenges : The compound’s low water solubility (<0.1 mg/mL) arises from its hydrophobic dichlorophenyl and thiazole moieties. Strategies include:

  • Co-solvent systems : DMSO (10–20% v/v) in PBS for cell-based assays .
  • Nanoformulation : Liposomal encapsulation (e.g., using phosphatidylcholine) to enhance bioavailability .
    • Stability : Monitor degradation in aqueous buffers (pH 7.4) via LC-MS; carbamate hydrolysis is minimal at 4°C over 24 hours .

Q. What mechanistic hypotheses explain its cytotoxic effects observed in preliminary screens?

  • Proposed Mechanisms :

  • Oxidative Stress : Analogous ethyl carbamate derivatives induce apoptosis in HepG2 cells via ROS-mediated mitochondrial dysfunction (IC₅₀ ~15–25 µM) .
  • Enzyme Inhibition : Thiazole-carbamates may target α-glucosidase (Ki ~3.8 µM) or chitin synthase, as seen in structurally similar compounds .
    • Validation Methods :
  • ROS assays : Use DCFH-DA fluorescence in treated cells .
  • Molecular docking : Simulate binding to α-glucosidase (PDB: 2ZE0) to identify key interactions (e.g., hydrogen bonding with thiazole N) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for cytotoxicity) may arise from:

  • Assay Conditions : Variances in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 48 hours) .
  • Compound Purity : Impurities >5% (e.g., unreacted dichlorophenyl intermediates) can skew results .
    • Resolution Strategy :
  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT at 48 hours with 10% FBS) .
  • Batch Validation : Characterize each synthesis batch via NMR and HPLC before biological testing .

Comparative and Methodological Questions

Q. How does this compound compare to structurally related carbamates in terms of efficacy and selectivity?

  • Key Comparisons :

CompoundStructural DifferenceBioactivity (IC₅₀)Selectivity Index (Cancer vs. Normal Cells)
Target Compound3,4-Dichlorophenyl12 µM (HepG2)8.3
Ethyl Carbamate AnalogEthyl group, 2-carbamoylphenyl18 µM (HepG2)4.1
Thiazole-urea DerivativeUrea instead of carbamate9 µM (MCF-7)2.7
  • Insight : The 3,4-dichlorophenyl group enhances membrane permeability and target affinity compared to simpler analogs .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

  • Protocol :

  • Animal Models : Use Sprague-Dawley rats (n=6/group) with IV (2 mg/kg) and oral (10 mg/kg) dosing .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
  • Analytics : Quantify via LC-MS/MS (LOQ: 0.1 ng/mL); calculate AUC, Cmax, t₁/₂ .
    • Expected Outcomes : Low oral bioavailability (<20%) due to first-pass metabolism; consider prodrug strategies .

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